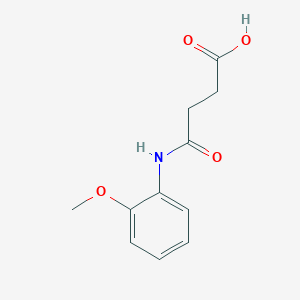

4-(2-Methoxyanilino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKZZDBCWQJVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxyanilino 4 Oxobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of "4-(2-Methoxyanilino)-4-oxobutanoic acid" and its derivatives can be elucidated. For organometallic derivatives, multinuclear NMR, such as ¹¹⁹Sn NMR, is also employed.

In the ¹H NMR spectrum of compounds structurally similar to "this compound," specific proton signals can be assigned to the different parts of the molecule. For a related compound, 4-(4-Methoxyanilino)-4-oxobutanoic acid, the ¹H NMR spectrum is expected to show a singlet for the methoxy (B1213986) group protons around δ 3.8 ppm and a downfield signal for the NH proton of the amide group at approximately δ 10.2 ppm. The protons of the butanoic acid backbone would exhibit characteristic splitting patterns.

For organotin(IV) derivatives of a similar ligand, N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butanamide, detailed ¹H NMR data has been reported. For instance, in Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate, the methoxy group protons appear as a singlet, while the methylene (B1212753) protons of the butanoate chain show distinct signals. rsc.org The aromatic protons typically appear in the downfield region of the spectrum, with their splitting patterns revealing the substitution on the aniline (B41778) ring.

Interactive Data Table: Representative ¹H NMR Data for Related Compounds

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| 4-(4-Methoxyanilino)-4-oxobutanoic acid | Methoxy (-OCH₃) | ~3.8 | Singlet |

| Amide (-NH-) | ~10.2 | Singlet | |

| Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate rsc.org | Methoxy (-OCH₃) | 3.89 | Singlet |

| Methylene (-CH₂-) | 2.65, 3.12 | Multiplets | |

| Aromatic (Ar-H) | 7.21-8.31 | Multiplets |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a compound like 4-(4-Methoxyanilino)-4-oxobutanoic acid, the carbonyl carbons of the ketone and carboxylic acid are expected to appear at downfield chemical shifts, around δ 200 ppm and δ 175 ppm, respectively.

In the case of organotin(IV) derivatives of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butanamide, the carbonyl carbons (C=O) of the butanoate ligand are observed at distinct chemical shifts. For example, in Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate, the carbonyl carbons appear at δ 172.5 ppm and δ 176.4 ppm. The methylene carbons are found at δ 33.1 ppm and δ 31.5 ppm, while the carbons of the aromatic ring and the methoxy group also show characteristic signals. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a Related Organotin(IV) Derivative rsc.org

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate | C1 (C=O) | 172.5 |

| C2 (-CH₂-) | 33.1 | |

| C3 (-CH₂-) | 31.5 | |

| C4 (C=O) | 176.4 | |

| Aromatic Carbons | 112.9 - 147.8 | |

| Methoxy (-OCH₃) | 56.7 | |

| Methyl (Sn-CH₃) | -7.9 |

For organometallic derivatives containing tin, ¹¹⁹Sn NMR spectroscopy is a valuable tool for determining the coordination number of the tin atom. tubitak.gov.tr The chemical shift (δ) in the ¹¹⁹Sn NMR spectrum is indicative of the geometry around the tin center. In solution, triorganotin carboxylates often exhibit tetrahedral geometry, which is reflected in their ¹¹⁹Sn chemical shifts. tubitak.gov.tr For instance, the ¹¹⁹Sn NMR chemical shift for Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate is reported to be in a range that suggests a four-coordinate tin atom in solution. rsc.org A significant downfield shift in the ¹¹⁹Sn signal, by more than 250 ppm, can suggest a coordination number greater than five. tubitak.gov.tr

Interactive Data Table: ¹¹⁹Sn NMR Data for Related Organotin(IV) Carboxylates rsc.org

| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Trimethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate | -10.3 |

| Triethylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate | -16.2 |

| Tributylstannyl 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoate | -24.7 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In "this compound," characteristic stretching frequencies for the C=O bonds of the ketone and carboxylic acid, as well as the N-H bond of the amide, are expected. For a similar compound, 4-(4-Methoxyanilino)-4-oxobutanoic acid, the C=O stretching of the ketone is observed around 1700 cm⁻¹, the carboxylic acid C=O stretch appears near 1650 cm⁻¹, and the N-H stretch of the amide is found at approximately 3300 cm⁻¹.

The FTIR spectra of organotin(IV) carboxylate derivatives show characteristic bands for the carboxylate group. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO group can provide information about the coordination mode of the carboxylate ligand to the tin atom. rsc.org

Interactive Data Table: Key IR Stretching Frequencies for Related Compounds

| Compound/Fragment | Functional Group | Wavenumber (cm⁻¹) |

| 4-(4-Methoxyanilino)-4-oxobutanoic acid | Amide (N-H) | ~3300 |

| Ketone (C=O) | ~1700 | |

| Carboxylic Acid (C=O) | ~1650 | |

| Organotin(IV) Carboxylates rsc.org | Carboxylate (COO) Asymmetric Stretch | ~1550-1650 |

| Carboxylate (COO) Symmetric Stretch | ~1350-1450 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula. For 4-(4-Methoxyanilino)-4-oxobutanoic acid, with a molecular formula of C₁₁H₁₃NO₄, the expected exact mass would be around 223.23 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. In the mass spectra of organotin(IV) derivatives of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butanamide, characteristic fragmentation patterns corresponding to the loss of alkyl groups from the tin atom and cleavage of the ligand backbone are observed. rsc.org

X-ray Crystallography for Solid-State Structural Determination

The process involves growing single crystals of the compound, which are then irradiated with X-rays. The diffraction pattern produced is used to construct an electron density map, from which the atomic positions can be determined. mdpi.com This technique provides unambiguous proof of the molecular structure and can reveal details about hydrogen bonding and crystal packing. semanticscholar.org

Single Crystal X-ray Diffraction of the Free Acid and its Isomers

While a single crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature, a detailed structural analysis of its isomer, 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid, provides significant insight into the molecular conformation and solid-state packing of this class of compounds. The structure was determined by X-ray crystallography and lodged in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 287530. nih.gov

The analysis reveals that 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid crystallizes in the monoclinic space group P2₁/c. The molecule adopts a conformation characterized by an intramolecular hydrogen bond between the amide N-H group and the ester carbonyl oxygen atom. This interaction contributes to the planarity of the central anilino-oxo-butanoic fragment.

In the crystal lattice, the molecules are linked into centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. These dimers are further connected by N-H···O hydrogen bonds involving the amide group of one molecule and the carboxylic carbonyl oxygen of a neighboring molecule, forming chains along the c-axis. The crystal packing is also stabilized by C-H···O interactions. The butanoic acid chain is not planar, exhibiting a gauche conformation. The dihedral angle between the plane of the benzene (B151609) ring and the carboxylic acid group is a notable feature of its three-dimensional structure.

Table 1: Crystallographic Data for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₅ |

| Formula Weight | 251.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.851(2) |

| b (Å) | 5.0340(10) |

| c (Å) | 19.923(4) |

| α (°) | 90 |

| β (°) | 104.90(3) |

| γ (°) | 90 |

| Volume (ų) | 1148.1(4) |

| Z | 4 |

Data sourced from CCDC 287530. nih.gov

Crystal Structure Analysis of Coordination Compounds and Salts

A comprehensive search of the current scientific literature and crystallographic databases reveals a lack of published single-crystal X-ray diffraction studies for coordination compounds or salts derived from this compound. The potential of this molecule to act as a ligand in coordination chemistry is evident due to the presence of multiple donor atoms, specifically the carboxylate oxygen atoms and the amide oxygen atom. These sites could coordinate to a variety of metal centers, potentially leading to the formation of mononuclear complexes, coordination polymers, or metal-organic frameworks.

The carboxylic acid group, upon deprotonation, can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bidentate bridging fashions. The amide carbonyl oxygen also presents a viable coordination site. However, despite these potential coordination modes, no crystallographically characterized examples of metal complexes or salts involving this compound as a ligand have been reported to date. Consequently, there is no experimental data available on the coordination behavior, bond metrics within such complexes, or the supramolecular structures that might be formed.

Reaction Mechanisms and Chemical Transformations of 4 2 Methoxyanilino 4 Oxobutanoic Acid

Reactivity of Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site of reactivity in 4-(2-Methoxyanilino)-4-oxobutanoic acid, participating in characteristic reactions such as deprotonation and esterification.

Deprotonation and Salt Formation

As a carboxylic acid, the most fundamental reaction is the deprotonation of the acidic hydroxyl proton by a base. This acid-base reaction results in the formation of a carboxylate salt and water. The negatively charged carboxylate is stabilized by resonance, readily forming ionic bonds with various cations. This transformation significantly alters the compound's physical properties, most notably increasing its solubility in aqueous solutions.

The general reaction can be represented as: R-COOH + B ⇌ R-COO⁻ + HB⁺ (where R represents the 4-(2-Methoxyanilino)-4-oxobutanoyl portion and B is a base)

| Base Type | Example | Resulting Salt |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Sodium 4-(2-methoxyanilino)-4-oxobutanoate |

| Carbonate | Potassium Carbonate (K₂CO₃) | Potassium 4-(2-methoxyanilino)-4-oxobutanoate |

| Amine | Ammonia (NH₃) | Ammonium 4-(2-methoxyanilino)-4-oxobutanoate |

Esterification Pathways

The carboxylic acid moiety can be converted to an ester through various esterification methods. These reactions typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example, though other modern methods offer milder conditions and improved yields. researchgate.net Esterification is a reversible process, and the equilibrium can be shifted toward the product by removing water as it forms. researchgate.net

Alternative pathways may utilize solid catalysts, such as ion-exchange resins like Dowex, which can facilitate the reaction under greener conditions. nih.gov

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature |

| Ion-Exchange Resin Catalysis | Alcohol, Dried Dowex 50W-X8, NaI | Mild heat (e.g., 55 °C) |

Reactivity of Amide Linkage

The amide linkage connecting the succinic acid backbone to the 2-methoxyaniline ring is another key functional group, characterized by its stability and its crucial role in defining the molecule's three-dimensional structure through intermolecular forces.

Hydrolysis Mechanisms

The hydrolysis of the amide bond in this compound cleaves the molecule into succinic acid and 2-methoxyaniline. Due to resonance stabilization between the nitrogen's lone pair and the carbonyl group, the amide bond is significantly less reactive than other acyl derivatives and its cleavage generally requires forcing conditions.

Hydrolysis can be achieved under either acidic or basic conditions:

Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process is generally not catalytic as the resulting carboxylate is deprotonated and the amine requires a proton source in the workup.

Intermolecular Interactions via Amide Group

The amide group is a superb hydrogen-bonding moiety, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capability allows for the formation of robust intermolecular networks that are fundamental to the compound's solid-state structure.

Crystal structure analyses of closely related ortho-substituted N-phenylsuccinamic acids, such as N-(2-methylphenyl)succinamic acid and N-(2-chlorophenyl)succinamic acid, provide a clear model for the expected interactions. nih.govnih.gov In these structures, two primary hydrogen-bonding motifs are observed:

Carboxylic Acid Dimers: Two molecules are linked via a pair of O—H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring. nih.gov

Amide Chains: The amide N—H of one molecule donates a hydrogen bond to the amide carbonyl oxygen (C=O) of an adjacent molecule, creating infinite chains that extend through the crystal lattice. nih.govnih.gov

It is highly probable that this compound assembles in a similar fashion, utilizing these strong, directional interactions to form a well-ordered and stable crystalline solid.

| Interaction Type | Donor | Acceptor | Resulting Motif |

|---|---|---|---|

| O—H···O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Inversion Dimer |

| N—H···O | Amide (-NH) | Amide (C=O) | Infinite Chain |

Electrophilic and Nucleophilic Reaction Sites and Selectivity

The distribution of electrons within this compound creates distinct regions of high and low electron density, defining its electrophilic and nucleophilic character and guiding its reactivity.

Nucleophilic Sites:

Carbonyl Oxygens: The oxygen atoms of both the amide and carboxylic acid carbonyls possess lone pairs and are nucleophilic.

Amide Nitrogen: While the lone pair on the nitrogen is delocalized by resonance, it can still exhibit nucleophilic character.

Aromatic Ring: The benzene (B151609) ring is activated by two electron-donating groups: the ortho-methoxy group (-OCH₃) and the anilino group (-NH-). This makes the ring electron-rich and thus a strong nucleophile, susceptible to attack by electrophiles (electrophilic aromatic substitution).

Electrophilic Sites:

Carbonyl Carbons: The carbon atoms of both the amide and carboxylic acid carbonyls are electron-deficient due to the polarity of the C=O bond, making them susceptible to attack by nucleophiles. The carboxylic acid carbonyl is generally more electrophilic than the amide carbonyl.

Carboxylic Acid Proton: The proton of the -COOH group is highly acidic and a primary target for bases.

Selectivity: In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the activating groups. Both the methoxy (B1213986) and anilino groups are ortho, para-directors. Since the anilino group is at position 1 and the methoxy group is at position 2, the primary sites for substitution would be C4 and C6, which are para and ortho to the powerful anilino activating group, respectively. Steric hindrance from the adjacent methoxy group might favor substitution at the C4 position.

Theoretical Studies of Reaction Pathways and Transition States

While specific theoretical studies on the reaction pathways of this compound are not extensively documented, computational methods like Density Functional Theory (DFT) have been applied to similar N-aryl amide and butanoic acid systems to understand their reactivity and coordination. mdpi.com Such studies provide a framework for predicting the plausible reaction mechanisms for this compound.

One of the key transformations for ligands of this type is the metal-induced deprotonation of the amide group, which significantly alters its coordinating ability. acs.org Theoretical calculations can model this process and determine the relative energies of the protonated and deprotonated species in the presence of a metal ion. For instance, DFT studies have shown that for Cu(II), complexes formed through amide deprotonation and subsequent N-coordination are energetically more favorable than those involving deprotonation of a coordinated water molecule at higher pH. nih.govacs.org

The table below presents hypothetical computational data, based on typical values from DFT studies on related amide complexes, to illustrate how theoretical calculations can elucidate reaction pathways.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Transition State | Activation Energy (kcal/mol) |

| Initial Coordination | [M(L)(H₂O)n] | 0 | - | - |

| Amide Deprotonation | [M(L-H)(H₂O)n-1] + H₃O⁺ | -5 to -10 | TS1 | 15 - 20 |

| Chelate Ring Formation | [M(L-H)(H₂O)n-2] | -15 to -25 | TS2 | 5 - 10 |

Note: L represents this compound. L-H represents the deprotonated amide form. Energies are hypothetical and for illustrative purposes.

Derivatives and Analogues of 4 2 Methoxyanilino 4 Oxobutanoic Acid: Design, Synthesis, and Structural Features

Organometallic Complexes Derived from the 4-oxobutanoic Acid Scaffold

The carboxylic acid moiety of 4-(2-methoxyanilino)-4-oxobutanoic acid is a prime site for the synthesis of organometallic complexes, particularly with organotin(IV) compounds. These reactions leverage the reactivity of the carboxylate group to form stable complexes with tin centers, leading to compounds with unique structural and physicochemical properties. sysrevpharm.org

Synthesis and Characterization of Organotin(IV) Carboxylate Derivatives

The synthesis of organotin(IV) carboxylates derived from 4-oxobutanoic acid scaffolds typically involves the reaction of the corresponding carboxylic acid with an organotin(IV) halide, such as dichlorodiorganotin(IV). researchgate.net A common method is the refluxing of the carboxylic acid with the organotin(IV) compound in a suitable solvent, often resulting in quantitative yields. sysrevpharm.org For instance, di-n-butyltin(IV) derivatives have been synthesized by reacting the ligand salt with (n-C4H9)2SnCl2 in dry chloroform. nih.gov

The resulting organotin(IV) carboxylate complexes are characterized using a variety of spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is employed to confirm the coordination of the carboxylate group to the tin atom. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 119Sn NMR, provides detailed information about the structure of the complexes in solution and can reveal differences in coordination modes between different types of organotin derivatives. nih.govnih.gov Single-crystal X-ray diffraction analysis offers definitive structural elucidation in the solid state. nih.gov

Coordination Chemistry of Tin(IV) Centers

The coordination environment around the tin(IV) center in these carboxylate derivatives is a key aspect of their chemistry. The carboxylate ligand can adopt various coordination modes, including monodentate, chelating, or bridging bidentate fashions. nih.govnih.gov This variability can lead to the formation of monomeric, oligomeric, or polymeric structures. nih.gov

In diorganotin(IV) derivatives, the tin center often exhibits a higher coordination number, achieving penta- or hexa-coordinated geometries. sysrevpharm.org For example, FT-IR analysis has indicated a chelating coordination mode for some diorganotin(IV) carboxylates in the solid state. nih.gov In contrast, triorganotin(IV) derivatives often feature a four-coordinated tin atom with a tetrahedral geometry in solution. sysrevpharm.org The coordination geometry around the tin atom can be distorted, as seen in some tin(IV) complexes with thiosemicarbazones where the metal ions show a distorted octahedral geometry. st-andrews.ac.uk

Table 1: Coordination Characteristics of Organotin(IV) Carboxylates

| Derivative Type | Typical Coordination Number (Solution) | Common Geometry (Solution) | Potential Coordination Modes of Carboxylate |

| Diorganotin(IV) | 5 or 6 | Trigonal bipyramidal or Octahedral | Chelating, Bridging bidentate |

| Triorganotin(IV) | 4 | Tetrahedral | Monodentate, Bridging |

Aromatic Ring Modified Analogues

Modification of the aromatic ring of this compound allows for the systematic investigation of how electronic and steric effects influence the molecule's properties. Substituents such as halogens, alkyl groups, and additional methoxy (B1213986) groups have been introduced to create a library of analogues.

Halogenated Derivatives (e.g., 4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid)

The introduction of a halogen atom, such as chlorine, onto the aromatic ring can significantly alter the electronic properties of the molecule. The synthesis of 4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid provides an example of such a modification. sigmaaldrich.com This compound, with the molecular formula C11H12ClNO4, incorporates a chlorine atom at the 5-position of the anilino ring. sigmaaldrich.com The presence of the electron-withdrawing chlorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Alkyl and Methoxy Substituent Variations (e.g., 4-(4-Methoxyanilino)-4-oxobutanoic acid, 4-(2,4-Dimethylanilino)-4-oxobutanoic acid)

Varying the position and nature of substituents on the aniline (B41778) ring leads to a range of analogues. For example, shifting the methoxy group from the ortho to the para position results in 4-(4-methoxyanilino)-4-oxobutanoic acid. ontosight.ai This compound is typically synthesized through the reaction of 4-methoxyaniline with succinic anhydride (B1165640).

Introducing alkyl groups, such as in 4-(2,4-dimethylanilino)-4-oxobutanoic acid, provides another avenue for structural modification. These substitutions can impact the molecule's conformation and lipophilicity. The synthesis of such compounds often follows similar principles of reacting a substituted aniline with a derivative of butanoic acid.

Table 2: Selected Aromatic Ring Modified Analogues

| Compound Name | Molecular Formula | Key Substituent(s) |

| 4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid | C11H12ClNO4 | 5-Chloro, 2-Methoxy |

| 4-(4-Methoxyanilino)-4-oxobutanoic acid | C11H13NO4 | 4-Methoxy |

| 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | C12H15NO3 | 2,4-Dimethyl |

Modifications of the Butanoic Acid Chain

While the primary focus has often been on the aromatic portion and the carboxylic acid group, modifications to the butanoic acid chain itself represent another strategy for creating novel derivatives. These modifications can involve altering the length of the carbon chain, introducing substituents, or incorporating unsaturation.

Research into related structures, such as 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, demonstrates the potential for significant chemical transformations involving the butanoic acid backbone. chimicatechnoacta.ru In these instances, the butanoic acid derivative can undergo intramolecular cyclization to form new heterocyclic systems. chimicatechnoacta.ru Such reactions highlight the chemical versatility of the butanoic acid chain and its potential for serving as a template for more complex molecular architectures. While specific examples of modifications to the butanoic acid chain of this compound are not detailed in the provided context, the principles derived from analogous systems suggest a rich area for further synthetic exploration.

Unsaturated Butenoic Acid Analogues (e.g., (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid)

The introduction of a double bond into the butanoic acid backbone, creating unsaturated butenoic acid analogues, significantly alters the molecule's geometry and electronic properties. A key example is (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid.

Design and Synthesis: The design of this analogue involves replacing the flexible saturated butanoic acid chain with a more rigid but-2-enoic acid moiety. This change is intended to restrict the conformational freedom of the molecule, which can be crucial for its interaction with biological targets. The synthesis of such compounds is typically achieved through the reaction of an appropriate aniline with maleic anhydride. wikipedia.org In the case of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, the reaction proceeds between 2-methoxyaniline and maleic anhydride. The initial reaction forms the corresponding maleamic acid, which exists as the (Z)-isomer due to the geometry of maleic anhydride. Subsequent isomerization, often facilitated by heat or specific reaction conditions, can lead to the more thermodynamically stable (E)-isomer.

A plausible synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Reaction | Product |

| 2-Methoxyaniline | Maleic Anhydride | Nucleophilic acyl substitution | (Z)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid |

| (Z)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid | Heat/Catalyst | Isomerization | (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid |

Introduction of Additional Functional Groups

The introduction of additional functional groups to the this compound scaffold is a key strategy to modulate its physicochemical properties. These modifications can be made to either the aromatic ring or the butanoic acid chain.

Design and Synthesis: The design of these analogues focuses on introducing substituents that can alter properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity. For example, introducing a nitro group onto the aniline ring, and its subsequent reduction to an amino group, provides a handle for further functionalization.

The synthesis of such derivatives often starts with a substituted aniline. For instance, to introduce an amino group, one could start with a nitro-substituted aniline. The general synthesis involves the reaction of the substituted aniline with succinic anhydride to form the corresponding N-substituted succinamic acid. The nitro group can then be reduced to an amino group, for example, through catalytic hydrogenation.

An example of this synthetic strategy is presented below:

| Starting Material | Reagent | Reaction Type | Intermediate/Product |

| 4-Nitroaniline | Succinic Anhydride | Nucleophilic acyl substitution | 4-((4-nitrophenyl)amino)-4-oxobutanoic acid |

| 4-((4-nitrophenyl)amino)-4-oxobutanoic acid | H₂, Pd/C | Catalytic Hydrogenation | 4-((4-aminophenyl)amino)-4-oxobutanoic acid |

This amino group can then serve as a point for further derivatization, allowing for the attachment of a wide range of other functional groups.

Structural Features: The introduction of functional groups can significantly impact the structural features of the molecule. For example, a substituent at the para-position of the aniline ring, such as an iodo group in 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid, influences the crystal packing through intermolecular interactions. The nature of the substituent also affects the electronic properties of the aromatic ring and the acidity of the carboxylic acid and amide protons.

Computational and Theoretical Chemistry Investigations of this compound

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules. Through methods like Density Functional Theory (DFT) and molecular docking, it is possible to predict molecular structure, reactivity, and potential interactions with other chemical systems. This article focuses on the theoretical investigations into this compound, exploring its electronic structure, molecular properties, and intermolecular interaction mechanisms.

Advanced Research Applications in Chemical Sciences Non Biological

Utilization as Model Compounds for Mechanistic Organic Chemistry Studies

The class of N-aryl succinamic acids, to which 4-(2-Methoxyanilino)-4-oxobutanoic acid belongs, serves as an exemplary platform for fundamental studies in physical organic chemistry, particularly in the fields of conformational analysis and non-covalent interactions. Through single-crystal X-ray diffraction studies of closely related analogues, researchers can elucidate the subtle interplay of steric and electronic effects on molecular geometry and intermolecular bonding, providing key mechanistic insights.

Detailed crystallographic analyses of compounds like N-phenylsuccinamic acid and its substituted derivatives reveal preferred conformations and hydrogen-bonding motifs. nih.govnih.gov For instance, the conformations of the N-H and C=O bonds within the amide segment are typically found to be anti to each other. nih.gov However, the relative orientation of the amide and carboxylic acid groups can be influenced by the substitution pattern on the aryl ring. nih.gov In many structures, the molecules self-assemble via a network of intermolecular hydrogen bonds. Specifically, the carboxylic acid proton and one of its oxygen atoms form a classic O—H⋯O hydrogen bond, while the amide N-H group bonds to a carbonyl oxygen of a neighboring molecule (N—H⋯O). nih.gov This cooperation of hydrogen bonds often links the molecules into infinite, one-dimensional chains. nih.govnih.gov

The study of these simple, yet elegant, systems provides a foundational understanding of molecular recognition and self-assembly, which is crucial for predicting the behavior of more complex chemical systems. The specific influence of the ortho-methoxy group in this compound on the crystal packing and conformational preference, compared to its methyl or chloro analogues, makes it a subject of significant academic interest for understanding intramolecular and intermolecular forces.

Table 1: Comparative Hydrogen-Bond Geometry in N-Aryl Succinamic Acid Analogues

| Compound | D—H⋯A Interaction | D⋯A Distance (Å) | D—H⋯A Angle (°) | Supramolecular Motif | Reference |

| N-Phenylsuccinamic acid | O3—H3O⋯O2 | 2.671 | 177 | Infinite Chain | nih.govnih.gov |

| N1—H1N⋯O1 | 3.041 | 161 | Infinite Chain | nih.govnih.gov | |

| 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid | O—H⋯O | - | - | Dimeric Chain | nih.gov |

| N—H⋯O | - | - | Dimeric Chain | nih.gov |

Note: Data is compiled from crystallographic studies of analogue compounds to illustrate the principles of their use as model systems.

Role in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The presence of both a nucleophilic secondary amine (after deprotonation of the amide) and an electrophilic carboxylic acid allows for intramolecular cyclization reactions.

A primary application in this area is the synthesis of N-substituted succinimides. Through a simple dehydration reaction, this compound can be converted into N-(2-methoxyphenyl)succinimide. This five-membered cyclic imide scaffold is a core structure in many chemical entities. Furthermore, the butanoic acid backbone itself is a known precursor for various heterocyclic systems, including furanones, through different synthetic routes involving cyclization. chimicatechnoacta.ruresearchgate.net

These resulting heterocyclic scaffolds, such as succinimides, are not merely synthetic endpoints but also serve as crucial building blocks in supramolecular chemistry. The succinimide (B58015) ring, for example, retains a hydrogen bond donor (N-H) and two acceptors (C=O), enabling it to participate in the formation of highly ordered, larger structures. Studies on various cyclic NH carboximides have shown their ability to form predictable hydrogen-bonding patterns, such as centrosymmetric dimers or extended ribbon-like structures. mdpi.com Therefore, this compound acts as a gateway molecule, providing access to rigid, functionalized scaffolds that can be used to construct complex, multi-component assemblies.

Potential as Molecular Probes for Chemical System Characterization

While less explored, the intrinsic properties of this compound suggest its potential use as a molecular probe for characterizing chemical environments. A molecular probe is a molecule that exhibits a measurable change in one of its properties, often spectroscopic, in response to its local environment.

The anilino moiety of the molecule is a potential fluorophore. The photophysical properties of aniline (B41778) and its derivatives, such as fluorescence quantum yield and emission wavelength, are often sensitive to solvent polarity and hydrogen-bonding interactions. It is plausible that the emission profile of this compound could be used to report on the microenvironment of a system, such as the interior of a micelle or the active site of a synthetic receptor.

Furthermore, the molecule's capacity for specific hydrogen bonding via its carboxylic acid and amide groups could be exploited. It could act as a probe to detect the presence of complementary hydrogen-bonding sites in a larger system. Binding events could be monitored through techniques like NMR spectroscopy, observing chemical shift perturbations upon interaction with a target analyte. This would allow for the characterization of binding sites and the quantification of interaction strengths in various chemical systems.

Exploration in Advanced Materials Research

A significant application of this compound in the non-biological sciences lies in the field of crystal engineering and the development of advanced organic materials. The rational design of molecular crystals with predictable structures and desired properties is a major goal in materials science. Compounds that can form robust and directional intermolecular interactions are highly sought after as building blocks for these materials.

It is well-established that adducts formed between succinic acid and amines are excellent building blocks for constructing supramolecular structures due to their ability to form strong and directional N—H⋯O and O—H⋯O hydrogen bonds. nih.gov These interactions can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov

Studies on analogues of this compound have demonstrated this principle effectively. Crystallographic data show that these molecules can assemble into ordered supramolecular motifs like "dimeric chains" or "infinite chains". nih.govnih.gov By systematically modifying the substituents on the phenyl ring, chemists can fine-tune the intermolecular interactions, thereby controlling the packing architecture of the crystal. This control over the solid-state structure is fundamental to engineering materials with specific optical, mechanical, or electronic properties. The predictable self-assembly of this compound and its derivatives makes them valuable candidates for the bottom-up fabrication of novel functional organic materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-aryl amides, including succinanilic acid derivatives, often involves the coupling of an amine with a carboxylic acid derivative, which may require harsh conditions or the use of hazardous reagents. Future research should focus on developing more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: One promising avenue is the adoption of green chemistry principles. This could involve exploring one-pot, metal-free protocols that convert readily available starting materials, such as nitroarenes, directly into N-aryl amides. nih.gov Such methods would circumvent the need to handle potentially toxic aniline (B41778) derivatives. nih.gov Another sustainable approach is the use of water as a solvent, which is environmentally benign and can facilitate unique reactivity. Iron-promoted reactions of nitroarenes with acyl chlorides in water have shown promise for the synthesis of N-aryl amides and could be adapted for 4-(2-Methoxyanilino)-4-oxobutanoic acid. rsc.org

Catalytic Methods: The development of novel catalytic systems is crucial for improving the efficiency and selectivity of amide bond formation. Palladium- and copper-catalyzed N-arylation of amides have become powerful tools in organic synthesis. nih.govsyr.edunih.govacs.org Future work could focus on designing new ligands that allow these reactions to proceed under milder conditions with lower catalyst loadings. Nickel-photoredox catalysis is an emerging technique that can promote amide arylations at moderate temperatures and without the need for strong bases, offering a gentle yet powerful synthetic tool. chemistryviews.org Furthermore, electrosynthesis represents a frontier in green amide synthesis, offering a reagent-free activation method. rsc.org

Alternative Starting Materials: Research into non-isocyanate routes for amide synthesis, for example, through the reaction of aryl N-phenylcarbamates with carboxylic acids, could provide a safer and more sustainable alternative to traditional methods. researchgate.net Additionally, the use of bio-based succinic acid, which can be produced through the fermentation of renewable resources, would significantly enhance the green credentials of any synthetic route. researchgate.netnih.govresearchgate.netresearchgate.netrenewable-carbon.euresearchgate.netresearchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Nitroarene Conversion | Avoids handling of toxic anilines, reduces waste. | Development of efficient metal-free catalysts and optimization of reaction conditions. |

| Aqueous Phase Synthesis | Environmentally friendly solvent, potential for unique reactivity. | Exploration of water-tolerant catalysts and understanding the role of water in the reaction mechanism. |

| Advanced Catalysis (Pd, Cu, Ni) | High efficiency and selectivity, broad substrate scope. | Design of novel ligands for milder reaction conditions and lower catalyst loadings. |

| Electrosynthesis | Reagent-free activation, potential for high atom economy. | Development of selective electrochemical methods for amide bond formation. |

| Non-Isocyanate Routes | Avoids the use of toxic isocyanates. | Optimization of reaction conditions and catalyst design for high yields and selectivity. |

| Bio-based Feedstocks | Utilizes renewable resources, improves sustainability. | Integration of bio-based succinic acid production with downstream chemical synthesis. |

Investigation of Undiscovered Chemical Transformations and Rearrangements

The structural motifs within this compound—a secondary amide, a carboxylic acid, and a methoxy-substituted aromatic ring—offer a rich playground for exploring novel chemical transformations and rearrangements.

Skeletal Rearrangements: Recent advances in amide activation have opened the door to new skeletal rearrangement reactions that can rapidly generate molecular complexity. nih.govresearchgate.net Investigating the behavior of this compound under conditions that promote C-N or C-C bond cleavage could lead to the discovery of novel heterocyclic scaffolds. nih.govresearchgate.net Reactions such as the Hofmann, Curtius, and Lossen rearrangements, which are known to proceed through isocyanate intermediates, could be explored to transform the amide functionality. youtube.com

Intramolecular Cyclizations: The presence of both a carboxylic acid and an amide group within the same molecule raises the possibility of intramolecular cyclization reactions to form various heterocyclic systems. Depending on the reaction conditions, it may be possible to form succinimide (B58015) or other ring structures.

Transformations of the Succinic Acid Backbone: The succinic acid moiety itself can undergo a variety of chemical transformations, including esterification, dehydrogenation to the corresponding maleic or fumaric acid derivatives, and reduction to 1,4-butanediol. rsc.orgwikipedia.orgresearchgate.net Exploring these reactions with the N-(2-methoxyphenyl) substituent in place could lead to a diverse library of new compounds with potentially interesting properties.

Future research in this area could focus on the following:

Reaction Discovery: Systematically screening a wide range of reaction conditions (e.g., catalysts, temperatures, solvents) to uncover novel transformations.

Mechanistic Studies: Elucidating the mechanisms of any new reactions to enable their optimization and broader application.

Library Synthesis: Utilizing any discovered transformations to synthesize a library of derivatives for further study.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. nih.gov For this compound, advanced theoretical modeling can provide valuable insights that are currently lacking.

Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. biointerfaceresearch.comresearchgate.net This can help in identifying the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of potential chemical transformations. nih.govmdpi.com Computational studies can also aid in the design of catalysts for specific reactions by modeling the interaction between the catalyst and the substrate.

Conformational Analysis and Polymorph Prediction: The flexibility of the butanoic acid chain and the potential for intramolecular hydrogen bonding suggest that this compound may exist in multiple conformations. Computational methods can be used to explore the conformational landscape and identify the most stable conformers in different environments (e.g., in solution or in the solid state). rsc.org This is particularly important for understanding its crystallization behavior and for predicting the existence of different polymorphs, which can have different physical properties.

Modeling of Spectroscopic Properties: Theoretical calculations can be used to predict various spectroscopic properties, such as NMR and IR spectra. biointerfaceresearch.com This can be a valuable tool for confirming the structure of newly synthesized derivatives and for interpreting experimental data.

The table below summarizes the potential applications of theoretical modeling:

| Modeling Technique | Application | Potential Outcome |

| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies. | Guidance for designing new reactions and catalysts. |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects. | Understanding of molecular behavior in different environments. |

| Crystal Structure Prediction | Polymorph screening. | Identification of potential crystalline forms with different properties. |

| Spectroscopic Calculations | NMR, IR, and UV-Vis spectra prediction. | Aid in structure elucidation and interpretation of experimental data. |

Design of Highly Selective Molecular Recognition Elements

The combination of a hydrogen bond donor (the amide N-H), hydrogen bond acceptors (the amide and carboxylic acid carbonyls), and an aromatic ring provides this compound with the necessary features for molecular recognition.

Chemosensors: Derivatives of this compound could be designed to act as selective chemosensors for specific ions or molecules. For example, the incorporation of a fluorophore could lead to a sensor that exhibits a change in its fluorescence properties upon binding to a target analyte. The N-aryl amide moiety itself can be a key component in designing sensors, for instance, for the detection of cyanide ions. rsc.org

Magnetic Resonance Imaging (MRI) Contrast Agents: N-aryl amides have been identified as a class of compounds that can act as chemical exchange saturation transfer (CEST) agents for MRI. nih.govresearchgate.net The amide proton's exchange rate with water can be tuned by modifying the substituents on the aromatic ring. nih.govresearchgate.net Future research could explore the potential of this compound and its derivatives as novel, label-free CEST MRI contrast agents.

Separation Science: Immobilizing derivatives of this compound onto a solid support could create a new stationary phase for chromatography with unique selectivity for certain classes of molecules. The specific interactions of the amide and carboxylic acid groups could be exploited for the separation of polar analytes.

Exploration of New Applications in Non-Biological Chemical Systems

Beyond its potential in biological contexts, this compound and its derivatives could find applications in materials science and catalysis.

Polymer Science: Succinic acid is a well-known building block for the synthesis of biodegradable polymers such as poly(butylene succinate) (PBS). researchgate.netresearchgate.netwikipedia.orgfraunhofer.de The introduction of the N-(2-methoxyphenyl)amide group into a polyester (B1180765) or polyamide backbone could impart new properties, such as altered thermal stability, solubility, or mechanical strength. fraunhofer.de Research in this area could involve the synthesis and characterization of novel co-polymers containing the this compound moiety.

Functional Materials: The ability of the molecule to form hydrogen bonds suggests that it could be used to create self-assembling materials or organogels. The aromatic ring also provides a site for π-π stacking interactions, which could contribute to the formation of ordered structures.

Ligands for Catalysis: The amide and carboxylic acid groups are potential coordination sites for metal ions. Derivatives of this compound could be explored as ligands for transition metal catalysts. The electronic properties of the ligand, and thus the activity and selectivity of the catalyst, could be tuned by modifying the substituents on the aromatic ring.

Q & A

Q. What is the optimal synthetic route for 4-(2-Methoxyanilino)-4-oxobutanoic acid?

The compound can be synthesized by reacting 2-methoxyaniline with maleic anhydride under reflux in a non-polar solvent (e.g., toluene or xylene). Key steps include:

- Step 1 : Equimolar mixing of reactants under anhydrous conditions.

- Step 2 : Reflux for 6–8 hours to ensure complete acylation of the aniline nitrogen.

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Methodological Note: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict temperature control to avoid side reactions like hydrolysis of maleic anhydride .

Q. Which spectroscopic techniques are most effective for structural characterization?

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid; N-H stretch at ~3300 cm⁻¹) .

- ¹H NMR : Assign peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid proton (broad peak ~δ 12 ppm) .

- Potentiometric Titration : Determine dissociation constants (pKa) to confirm acid strength (~2.8–3.0 for analogous compounds) .

Q. What are the solubility properties of this compound?

The compound is insoluble in water due to its hydrophobic aromatic and methoxy groups. Preferred solvents include:

- Polar aprotic solvents : DMSO, DMF (for biological assays).

- Organic bases : Pyridine (enhances solubility via proton exchange). Experimental Tip: Pre-dissolve in DMSO for in vitro studies, ensuring <1% DMSO concentration to avoid cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR/IR peaks may arise from:

- Tautomerism : The α,β-unsaturated ketone moiety can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the keto form .

- Crystallinity : Recrystallization solvents (e.g., ethanol vs. acetone) affect molecular packing, influencing spectral resolution. Validate with X-ray crystallography if available .

Q. What experimental design is recommended for studying biological activity?

- Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, hydrolases) due to structural similarity to known bioactive analogs .

- Assay Design :

- Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor enzyme inhibition.

- Include positive controls (e.g., staurosporine for kinase assays) and validate with dose-response curves (IC₅₀ determination) .

Q. How to assess stability under varying pH and temperature conditions?

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) can simulate long-term storage .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the amide bond, while alkaline conditions could deprotonate the carboxylic acid .

Q. What mechanistic insights exist for nucleophilic reactions at the carbonyl group?

The β-ketoamide structure is susceptible to nucleophilic attack at the ketone or amide carbonyl. For example:

- Amide Hydrolysis : Acidic/basic conditions cleave the C-N bond, yielding 2-methoxyaniline and succinic acid derivatives.

- Grignard Reagents : Add to the ketone, forming tertiary alcohols. Monitor stereoselectivity using chiral HPLC .

Q. How to address quantification challenges in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.